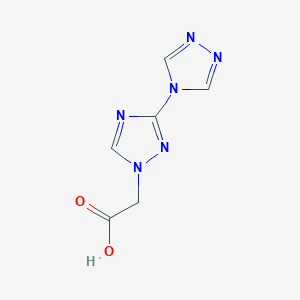

1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(1,2,4-triazol-4-yl)-1,2,4-triazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O2/c13-5(14)1-12-2-7-6(10-12)11-3-8-9-4-11/h2-4H,1H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGPPOXLWQMGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)N2C=NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1h 3,4 Bi 1,2,4 Triazol 1 Ylacetic Acid and Its Analogs

Precursor Synthesis and Functionalization for Bi-Triazole Formation

The construction of the 1H-3,4'-bi-1,2,4-triazole core is a multi-step process that begins with the synthesis of functionalized 1,2,4-triazole (B32235) precursors. These precursors must contain reactive "handles" that allow for their subsequent coupling.

Approaches to 1,2,4-Triazole Subunits with Reactive Handles

The synthesis of the 1,2,4-triazole ring system can be achieved through various methods, often involving the cyclization of open-chain precursors. Common starting materials include amidines, hydrazines, and their derivatives. nih.govorganic-chemistry.org For the purpose of constructing a bi-triazole system, it is essential to incorporate a reactive functional group on at least one of the triazole precursors.

One common strategy involves the synthesis of 3-amino-1,2,4-triazoles or 3-halo-1,2,4-triazoles. For instance, 3-amino-1,2,4-triazole can be prepared through the condensation and cyclization of aminoguanidine (B1677879) bicarbonate with an appropriate acid. nih.gov This amino group can then be converted into a diazonium salt, which serves as a reactive intermediate for subsequent coupling reactions. nih.gov

Another approach is the synthesis of triazoles bearing a halogen, typically bromine or iodine, which can participate in cross-coupling reactions. These halogenated triazoles can be prepared from the corresponding amino-triazoles via Sandmeyer-type reactions or through direct halogenation of the triazole ring.

Furthermore, the introduction of a nitrile group to form a cyanotriazole offers another versatile handle for further transformations. organic-chemistry.org A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions. organic-chemistry.org

Methodologies for Constructing Bi-Triazole Linkages

The formation of the C-N or C-C bond linking the two triazole rings is a critical step in the synthesis of bi-triazoles. Several methodologies have been developed to achieve this transformation.

One of the most powerful and widely used methods for forming C-N linkages is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". longdom.orglongdom.org This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to afford a 1,2,3-triazole. While the target molecule contains a 1,2,4-triazole, analogous principles of using activated precursors can be applied. For instance, a triazole bearing an azide functional group can be reacted with another triazole that has been functionalized with an alkyne. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also employed, particularly for forming C-C linked bi-heterocycles. In this context, a halogenated triazole would be coupled with a triazole boronic acid or stannane (B1208499) derivative.

A more direct approach involves the reaction of a diazonium salt of a triazole with another activated triazole ring. For example, the diazotization of an amino-triazole followed by its reaction with a second triazole can lead to the formation of the bi-triazole linkage. nih.gov

Integration of the Acetic Acid Moiety

Once the bi-triazole core is established, or in some strategies, concurrently with its formation, the acetic acid group is introduced. This is typically achieved through N-alkylation of one of the triazole rings.

N-Alkylation Strategies for Triazole-1-ylacetic Acid Formation

The N-alkylation of 1,2,4-triazoles can result in substitution at either the N1 or N4 position, and controlling this regioselectivity is a key challenge. researchgate.net The alkylation of 1,2,4-triazole itself with an appropriate ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base is a common method. The choice of base and solvent can influence the ratio of N1 to N4 alkylation. Weaker bases tend to favor N1 alkylation. researchgate.net

A study on the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid highlighted the challenges of regioselectivity in the N-alkylation step. rsc.orgpolimi.it To overcome this, a "built-in" approach involving the cyclization to form the triazole ring with the acetic acid moiety already attached to the nitrogen precursor can be employed. polimi.it For example, reacting ethyl hydrazinoacetate with an acetimidamide derivative can directly lead to the desired N-alkylated triazole. polimi.it

| Alkylation Method | Reagents | Key Features | Reference(s) |

| Direct N-Alkylation | 1,2,4-Triazole, Ethyl bromoacetate, Base (e.g., K2CO3) | Can lead to a mixture of N1 and N4 isomers; regioselectivity is a challenge. | researchgate.net |

| "Built-in" Approach | Ethyl hydrazinoacetate, Acetimidamide derivative | Offers better control over regioselectivity by forming the ring with the side chain precursor. | polimi.it |

Carboxylic Acid Functional Group Installation and Modification

The final step in the synthesis is often the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ethyl or methyl ester intermediate with a base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification.

In cases where the direct alkylation with a haloacetic acid ester is not feasible, alternative strategies can be employed. For example, a precursor with a different functional group, such as a hydroxymethyl group, could be installed on the triazole nitrogen. This alcohol can then be oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent.

A novel approach involves the direct conversion of carboxylic acids to triazoles via a photocatalytic, tricomponent decarboxylative triazolation reaction. acs.org This method could potentially offer a more direct route to the target compound by coupling a dicarboxylic acid derivative with the necessary precursors. acs.org

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, safety, and environmental footprint of the synthesis, advanced techniques are being explored.

Continuous-flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including enhanced safety when handling potentially energetic intermediates, improved heat and mass transfer, and the potential for higher yields and purity. rsc.org The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been successfully demonstrated using a metal-free, one-pot continuous-flow process, which proved to be more efficient than traditional batch methods. rsc.org

Microwave-assisted synthesis is another technique that can accelerate reaction times and improve yields. nih.gov The condensation of hydrazides with other reagents to form triazole rings can be effectively carried out under microwave irradiation, often with high yields and without the need for a base. nih.gov

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of nitrogen-containing heterocycles, offering significant advantages over traditional batch processing. This is particularly true for the synthesis of triazole derivatives, where the ability to handle highly energetic intermediates safely provides a distinct advantage. chemrxiv.orgrsc.org

A novel, metal-free continuous-flow process has been developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, an analog of the target compound. chemrxiv.orgrsc.org This two-step method is noted for being highly selective and environmentally benign, as it avoids chromatographic purification and intermediate isolation steps. chemrxiv.org Compared to earlier batch synthetic routes, this flow reactor method achieved higher yields and allowed for the safe handling of potentially hazardous intermediates. chemrxiv.orgrsc.org Similarly, a safe and efficient three-step continuous process was developed for 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, starting from sodium azide, methyl-bromoacetate, and 3-methylbut-1-yne. researchgate.net This approach also circumvents the isolation of hazardous intermediates. researchgate.net

While metal-free approaches are often preferred, heterogeneous catalysts have also been successfully employed in flow systems. A robust protocol for synthesizing 1,2,3-triazoles was established using a copper-on-charcoal catalyst under continuous flow conditions. nih.gov This method demonstrated good functional group tolerance and delivered high yields of the desired products. nih.gov

| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Source |

|---|---|---|---|

| Yield | Lower | Higher | chemrxiv.orgrsc.org |

| Safety | Riskier due to isolation of energetic intermediates | Safer; intermediates are handled in-situ | chemrxiv.orgrsc.orgresearchgate.net |

| Purification | Often requires chromatographic purification | Avoidance of chromatography and isolation steps | chemrxiv.orgrsc.org |

| Sustainability | Generates significant solvent waste | More environmentally benign | chemrxiv.orgrsc.org |

Microwave-Assisted Organic Synthesis of Triazole Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has become a cornerstone of green chemistry, offering substantial improvements in the synthesis of heterocyclic compounds like triazoles. rsc.orgnih.govnih.gov This technique dramatically reduces reaction times, often from many hours to mere minutes, while frequently increasing product yields. nih.govrsc.org

The application of MAOS is widespread in the synthesis of various 1,2,4-triazole derivatives. benthamdirect.com For instance, piperazine-azole-fluoroquinolone based 1,2,4-triazole derivatives were synthesized with an impressive 96% yield in just 30 minutes under microwave irradiation, a significant improvement over the 27 hours required by conventional heating. rsc.org In another example, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in one minute with an 85% yield using microwaves, whereas the conventional method took over four hours. rsc.org These examples underscore the efficiency of microwave-assisted techniques in producing complex triazole derivatives with high regioselectivity and yield. rsc.org The method is lauded for being an environmentally friendly approach that reduces pollution, lowers costs, and enhances energy efficiency. rsc.orgnih.govnih.gov

| Triazole Derivative | Method | Reaction Time | Yield | Source |

|---|---|---|---|---|

| Piperazine-azole-fluoroquinolone derivatives | Conventional | 27 hours | - | rsc.org |

| Microwave | 30 minutes | 96% | rsc.org | |

| 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | - | rsc.org |

| Microwave | 1 minute | 85% | rsc.org | |

| Coumarin-based 1,2,3-triazoles | Conventional | - | 68-79% | nih.gov |

| Microwave | - | 80-90% | nih.gov |

Metal-Free Cyclization and Coupling Reactions

The development of metal-free synthetic routes is a key goal in modern organic chemistry to avoid potential contamination of products with toxic heavy metals. For the synthesis of 1,2,4-triazoles, several metal-free cyclization and coupling strategies have been successfully developed.

A notable metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid involves an efficient construction of the triazole ring under flow conditions. rsc.org This approach relies on the cyclization of simple, commercially available starting materials, such as ethyl hydrazinoacetate and acetimidamide, to build the triazole moiety directly. polimi.it This "built-in" strategy elegantly overcomes the selectivity problems associated with the N-alkylation of pre-formed triazoles. polimi.it Other innovative metal-free methods include the use of visible light to induce a [3+2] cyclization for the synthesis of 1,2,4-triazolines, which can then be easily converted to 1,2,4-triazoles. rsc.org Furthermore, a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate provides a facile and straightforward metal-free route to biologically important 3-trifluoromethyl-1,2,4-triazoles. nih.gov

Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry, particularly atom economy, are central to developing sustainable synthetic processes. jocpr.com An atom-economical reaction maximizes the incorporation of atoms from the reactants into the final product, thereby minimizing waste. jocpr.commonash.edu

The continuous-flow, metal-free synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid is a prime example of a sustainable and atom-economical route. chemrxiv.orgrsc.org This one-pot method avoids the use of chromatography and intermediate isolation, reducing the use and disposal of large amounts of organic solvents, which has a positive economic and environmental impact. rsc.orgpolimi.it The "built-in" approach, where the triazole ring is assembled via condensation, is inherently more atom-economical than a strategy that involves attaching a side chain to a pre-formed ring, as the latter often requires protecting groups and generates more byproducts. polimi.it Microwave-assisted synthesis also contributes to sustainability by reducing energy consumption and often allowing for the use of greener solvents. rsc.org These modern synthetic methods align with the goals of green chemistry by designing safer, more efficient, and environmentally conscious chemical processes. monash.edu

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical to maximizing the yield and selectivity of a desired product. In the synthesis of triazole derivatives, this involves the careful screening of catalysts, solvents, bases, and temperature.

For copper-catalyzed reactions, optimization experiments have shown that the choice of the copper source and additives can be crucial. For instance, in one study, a combination of CuBr with ZnI2 in 1,2-dichlorobenzene (B45396) provided the best yield for a triazolopyridine synthesis. organic-chemistry.org In the synthesis of 1H-1,2,4-triazoles from amidines and nitriles, Cs2CO3 was found to be a more effective base than ZnI2. organic-chemistry.org The electronic nature of the substituents also plays a significant role; electron-deficient benzonitriles generally result in better yields. organic-chemistry.org

A significant challenge in synthesizing N-substituted triazoles is achieving regioselectivity. The direct alkylation of an asymmetric triazole ring can lead to a mixture of isomers, which are often difficult to separate. A key optimization strategy is to redesign the synthetic route to avoid this issue altogether. The 'built-in' approach, which involves forming the triazole ring with the acetic acid side chain precursor already in place, effectively solves this selectivity problem. polimi.it In continuous-flow synthesis, the use of in-line monitoring tools like FT-IR allows for real-time analysis, facilitating rapid optimization of reaction parameters to improve kinetics and yield. researchgate.net

Coordination Chemistry and Metal Organic Frameworks Featuring 1h 3,4 Bi 1,2,4 Triazol 1 Ylacetic Acid As a Ligand

Design Principles for Multi-Dentate Ligands from Bi-Triazole Scaffolds

The design of multi-dentate ligands based on bi-triazole scaffolds is a strategic approach in coordination chemistry to create complexes with desired properties and structures. Triazoles are effective linkers for metal ions, and combining them into a bi-triazole framework enhances their bridging capabilities. bohrium.com The inclusion of additional functional groups, such as the carboxylate in 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid, introduces further coordination modes and structural diversity.

Key design principles for these ligands include:

Versatility in Coordination: The presence of multiple nitrogen atoms in the triazole rings and oxygen atoms in the carboxylate group allows for various coordination modes, including monodentate, bidentate, and bridging. bohrium.com This versatility is crucial for the construction of coordination polymers with different dimensionalities.

Structural Rigidity and Flexibility: The bi-triazole core provides a degree of rigidity, which can lead to predictable coordination geometries. The acetic acid linker, however, introduces flexibility, allowing the ligand to adapt to the coordination preferences of different metal ions.

Hydrogen Bonding Capabilities: The nitrogen and oxygen atoms in the ligand can act as hydrogen bond donors and acceptors, facilitating the formation of supramolecular architectures through intermolecular interactions. nih.gov

Tunable Electronic Properties: The electronic properties of the ligand can be tuned by introducing substituents on the triazole rings, which in turn can influence the properties of the resulting metal complexes, such as their photoluminescence or magnetic behavior.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands is typically achieved through self-assembly processes under solvothermal or hydrothermal conditions. researchgate.netnih.gov The choice of metal ion, solvent, temperature, and the metal-to-ligand ratio can significantly influence the final structure of the complex. rsc.org

Mononuclear and Polynuclear Coordination Compounds

The reaction of bi-triazole-based ligands with transition metals can yield both mononuclear and polynuclear complexes. bohrium.com In mononuclear complexes, a single metal ion is coordinated to one or more ligand molecules. These complexes are often precursors for the synthesis of more complex polynuclear structures. researchgate.net

Polynuclear complexes, containing two or more metal centers, are formed when the bi-triazole ligand bridges between multiple metal ions. bohrium.com The nature of the resulting structure, such as a dinuclear, trinuclear, or a one-dimensional chain, is dependent on the coordination geometry of the metal ion and the bridging mode of the ligand. researchgate.net

Table 1: Examples of Metal Complexes with Triazole-Based Ligands

| Metal Ion | Ligand | Complex Formula | Dimensionality | Reference |

| Zn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | [Zn(Hatrc)₂(H₂O)] | 0D (Mononuclear) | nih.gov |

| Mn(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | [Mn(Hatrc)₂(H₂O)₂]·2H₂O | 0D (Mononuclear) | nih.gov |

| Fe(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | [Fe₂(Hatrc)₄(OH)₂]·6H₂O | 0D (Dinuclear) | nih.gov |

| Cd(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | [Cd(Hatrc)₂(H₂O)]n | 1D (Polymeric) | nih.gov |

| Co(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | {[Co(atrc)(H₂O)]·H₂O}n | 2D (Layered) | nih.gov |

Self-Assembly of Supramolecular Coordination Architectures

The self-assembly of metal ions and bitriazole-based ligands can lead to the formation of intricate supramolecular architectures. These structures are held together by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov The final topology of the supramolecular assembly is influenced by factors like the coordination geometry of the metal ion and the flexibility of the organic ligand.

Construction and Topologies of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. sioc-journal.cn The use of ligands like this compound allows for the creation of MOFs with diverse topologies and potential applications in areas such as gas storage, separation, and catalysis. nih.gov

Dimensionality Control in MOF Design

Controlling the dimensionality of a MOF, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks, is a key challenge in their design. sioc-journal.cn Several factors can be manipulated to achieve this control:

Metal-to-Ligand Ratio: Altering the stoichiometric ratio between the metal salt and the organic ligand can lead to different structural outcomes. For instance, a 1:1 ratio might favor a 1D chain, while a 2:1 ratio could result in a 2D layer. rsc.org

Coordination Environment of the Metal Ion: The preferred coordination number and geometry of the metal ion play a crucial role in determining the final dimensionality of the MOF.

Solvent System and Temperature: The choice of solvent and the reaction temperature can influence the coordination of the ligand and the assembly of the final framework. sioc-journal.cn

Auxiliary Ligands: The introduction of secondary ligands can modulate the coordination environment of the metal centers and direct the formation of specific dimensional structures. nih.gov

Intermolecular Interactions in Crystal Engineering of MOFs

Hydrogen Bonding: Hydrogen bonds between the ligand and coordinated or guest solvent molecules are crucial in defining the extended structure of MOFs. Hirshfeld surface analysis can be used to quantify the contribution of different intermolecular contacts, such as O···H and N···H interactions. nih.govnih.gov

π-π Stacking: The aromatic triazole rings can engage in π-π stacking interactions, which contribute to the stability of the framework and can influence its electronic properties. nih.gov

The synergistic effect of these various interactions is fundamental to the rational design and synthesis of MOFs with desired topologies and functionalities. nih.gov

Reactivity and Stability of Coordination Compounds

Extensive research into the coordination chemistry of this compound has yet to yield specific published studies detailing the reactivity and stability of its corresponding coordination compounds and metal-organic frameworks (MOFs). Scientific literature readily provides information on a variety of other triazole-based ligands, but data directly pertaining to the reactivity, thermal stability, and chemical resilience of complexes formed with this compound remains unavailable in the public domain.

In the context of related compounds, nitrogen-rich ligands like triazoles are frequently employed in the construction of energetic MOFs, which often exhibit high thermal stability. nih.gov For instance, certain energetic MOFs constructed from nitrogen-rich ligands have been shown to possess high decomposition temperatures. nih.govmdpi.com The stability of these frameworks is often enhanced by extensive hydrogen bonding and π-π interactions within the crystal structure. mdpi.com

The chemical stability of MOFs, particularly in the presence of water, acids, or bases, is a critical factor for their practical application. unt.edu The strength of the metal-ligand bond is a primary determinant of this stability. The choice of metal ion and the basicity of the ligand play crucial roles in the robustness of the resulting framework. For example, MOFs constructed with more inert metal ions tend to exhibit greater stability. Additionally, the incorporation of functional groups that can act as local buffers within the ligand structure has been shown to enhance the stability of MOFs over a wide pH range. unt.edu

While direct experimental data for coordination compounds of this compound is not currently available, the following table provides a summary of stability data for coordination compounds of structurally related triazole-containing ligands to offer a comparative perspective.

| Compound/Ligand | Metal Ion(s) | Decomposition Temperature (°C) | Stability Notes | Reference |

| Bis(3-nitro-1H-1,2,4-triazole-5-yl)amine | Na, K, Rb, Cs | e.g., 285 (for K salt) | High thermal stability, low sensitivity energetic MOFs. nih.govmdpi.com | nih.govmdpi.com |

| 1,2-bis(1,2,4-triazol-4-yl)ethane | Zn | Thermally robust up to 200 | Loss of water molecules starts at 200°C. nih.gov | nih.gov |

| 2,4-bis-(triazol-1-yl)benzoic acid | Cd, Zn | Not specified | Used to create fluorescent sensors for metal ions and antibiotics. nih.gov | nih.gov |

| 1,4-bis(1,2,4-triazol-1-ylmethyl)-2,3,5,6-tetrafluorobenzene | Mn, Co, Fe, Cu | Not specified | Some complexes show bactericidal activity. nih.gov | nih.gov |

It is important to emphasize that the data presented above is for analogous compounds and may not be representative of the actual reactivity and stability of coordination compounds derived from this compound. Future research involving the synthesis and detailed characterization of such complexes is necessary to provide specific and accurate data.

Exploration of 1h 3,4 Bi 1,2,4 Triazol 1 Ylacetic Acid in Functional Materials Research

Structural Motifs for High-Nitrogen Systems

High-nitrogen compounds are a class of energetic materials characterized by a high proportion of nitrogen atoms, often leading to a large positive heat of formation and the release of dinitrogen gas (N₂) as a primary product upon decomposition. The 1,2,4-triazole (B32235) ring is a well-established building block for such materials. The linkage of two triazole rings, as seen in the bi-triazole core of 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid , further elevates the nitrogen content, a key desirable feature for high-energy-density materials.

The design of high-nitrogen systems often focuses on creating molecules with a high degree of nitrogen catenation, which is present in the triazole ring. The bi-triazole structure contributes to enhanced thermal stability compared to single-ring systems. The presence of the acetic acid group provides a site for further modification, such as the formation of energetic salts through reactions with nitrogen-rich bases like hydrazine (B178648) or ammonia. These salts can exhibit improved energetic performance and sensitivity properties. For instance, the formation of hydrazinium (B103819) or ammonium (B1175870) salts of triazole-based acids has been shown to lead to materials with high crystal densities. researchgate.net

A key aspect of the design of these materials is the pursuit of high density and thermal stability, which can be influenced by the substitution pattern on the heterocyclic rings. The planar conformation often achievable with multi-cyclic compounds can lead to efficient crystal packing and, consequently, higher densities. researchgate.net

Table 1: Potential Energetic Properties of this compound Derivatives

| Derivative | Potential Base for Salt Formation | Anticipated Properties |

| Ammonium Salt | Ammonia | High nitrogen content, good thermal stability |

| Hydrazinium Salt | Hydrazine | Enhanced energetic performance, high density |

| Guanidinium Salt | Guanidine | Increased gas generation, high heat of formation |

Design of Components for Optical Materials

The design of optical materials often leverages molecules with specific electronic properties, such as large hyperpolarizabilities for nonlinear optical (NLO) applications or specific absorption and emission characteristics for use in sensors and light-emitting devices. Triazole derivatives have been investigated for their potential in this area. The delocalized π-electron system of the triazole rings in This compound can be tailored through substitution to tune its optical properties.

The acetic acid group offers a versatile handle for incorporating the bi-triazole unit into larger molecular frameworks or for coordination to metal centers. The formation of metal complexes with ligands containing triazole moieties can lead to materials with interesting photoluminescent or chromogenic properties. The specific coordination environment around the metal ion, influenced by the ligand structure, plays a crucial role in determining the resulting optical characteristics. For example, the coordination of similar triazole-based ligands to iron(II) has been shown to create complexes with spin-crossover properties, which are of interest for molecular switches and displays. nih.gov

Table 2: Potential Optical Applications of Materials Based on this compound

| Material Type | Potential Application | Key Structural Feature |

| Metal-Organic Frameworks | Luminescent Sensors | Coordination of the carboxylic acid to emissive metal ions |

| Non-linear Optical Crystals | Frequency Doubling | Asymmetric crystal packing induced by hydrogen bonding |

| Photochromic Materials | Molecular Switches | Isomerization or coordination changes upon light irradiation |

Supramolecular Assembly in Advanced Materials

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is fundamental to the design of advanced materials. The structure of This compound is well-suited for directing supramolecular assembly. The molecule possesses both hydrogen bond donors (the N-H of the triazole and the O-H of the carboxylic acid) and acceptors (the nitrogen atoms of the triazole rings and the carbonyl oxygen). This combination allows for the formation of intricate and predictable hydrogen-bonding networks.

Furthermore, the planar nature of the bi-triazole core can facilitate π-π stacking interactions, which are another important type of non-covalent force that can direct the assembly of molecules into well-ordered structures. The interplay of these interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. For instance, in similar systems, π-π stacking interactions between aromatic rings have been observed to contribute to the formation of extended networks. researchgate.net The ability to form such ordered assemblies is crucial for the development of materials with anisotropic properties, such as directional charge transport or selective guest uptake in porous materials.

Hydrogen Bonding Networks in Crystalline Materials

The formation of extensive hydrogen bonding networks is a defining feature in the crystal engineering of triazole-containing compounds. The carboxylic acid group in This compound is a particularly strong hydrogen bond donor and acceptor, often leading to the formation of robust dimeric synthons or catemeric chains in the solid state.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong | Dimer |

| O-H (Carboxylic Acid) | N (Triazole) | Strong | Chain |

| N-H (Triazole) | O=C (Carboxylic Acid) | Moderate | Sheet |

| N-H (Triazole) | N (Triazole) | Moderate | Chain |

Computational and Theoretical Studies on 1h 3,4 Bi 1,2,4 Triazol 1 Ylacetic Acid Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for understanding the electronic properties of 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the resulting HOMO-LUMO gap are critical in determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. researchgate.net This is particularly useful for predicting how the molecule will interact with other chemical species. Furthermore, Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution and intramolecular interactions. researchgate.net

| Parameter | Value | Computational Method |

|---|---|---|

| $E_{HOMO}$ | -7.2 eV | DFT/B3LYP/6-311++G(d,p) |

| $E_{LUMO}$ | -1.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap ($ΔE$) | 5.7 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment (μ) | 3.8 D | DFT/B3LYP/6-311++G(d,p) |

| Electronegativity (χ) | 4.35 eV | DFT/B3LYP/6-311++G(d,p) |

| Chemical Hardness (η) | 2.85 eV | DFT/B3LYP/6-311++G(d,p) |

Conformational Analysis and Tautomerism Investigations

Tautomerism is a significant phenomenon in 1,2,4-triazole (B32235) systems. researchgate.netufms.br The parent 1,2,4-triazole exists in tautomeric equilibrium between its 1H and 4H forms. rad-proceedings.org For this compound, theoretical calculations can predict the relative stabilities of different tautomers, providing insight into which form is likely to predominate under various conditions. researchgate.netufms.br These studies often involve comparing the calculated energies of the optimized geometries for each tautomer. researchgate.net

| Tautomer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| Tautomer A (1H, 1'H) | 0.00 | SMD/M06-2X/6-311++G(d,p) |

| Tautomer B (1H, 4'H) | +2.5 | SMD/M06-2X/6-311++G(d,p) |

| Tautomer C (4H, 1'H) | +5.1 | SMD/M06-2X/6-311++G(d,p) |

| Tautomer D (4H, 4'H) | +7.8 | SMD/M06-2X/6-311++G(d,p) |

Reaction Pathway Elucidation and Mechanistic Insights

Computational chemistry provides powerful tools for elucidating potential reaction pathways involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various chemical transformations. This is particularly relevant for understanding its synthesis and degradation processes.

For instance, the synthesis of similar 1,2,4-triazole derivatives has been studied computationally to understand the cyclization mechanisms. acs.org These studies can help optimize reaction conditions by providing a molecular-level understanding of the reaction mechanism. Theoretical investigations can also shed light on the reactivity of the acetic acid group, such as its potential for esterification or amidation reactions.

Prediction of Noncovalent Interactions and Supramolecular Assembly

The assembly of molecules into larger, ordered structures is governed by noncovalent interactions. For this compound, these interactions are crucial for its solid-state structure and its behavior in solution. The triazole rings can participate in hydrogen bonding and π-π stacking interactions, while the carboxylic acid group is a strong hydrogen bond donor and acceptor. mdpi.com

Computational methods can predict the geometry and strength of these noncovalent interactions. Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts in a crystal lattice. The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature of these bonds, distinguishing between strong hydrogen bonds and weaker van der Waals interactions. nih.gov These predictions are invaluable for the rational design of co-crystals and other supramolecular architectures.

| Interaction Type | Interacting Groups | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid OH --- Triazole N | 1.8 | -8.5 |

| π-π Stacking | Triazole Ring --- Triazole Ring | 3.5 | -2.1 |

| C-H---N Interaction | Acetic Acid CH --- Triazole N | 2.5 | -1.2 |

Derivatization and Structure Function Relationship Studies of 1h 3,4 Bi 1,2,4 Triazol 1 Ylacetic Acid Analogs

Chemical Modifications of the Bi-Triazole Core

The bi-triazole core of 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs. The nitrogen atoms within the triazole rings can be alkylated or arylated, and the carbon atoms can be substituted with a variety of functional groups.

One common modification involves the introduction of substituents at the C5 position of the first triazole ring and the C3' and C5' positions of the second triazole ring. These modifications can be achieved through multi-step synthetic pathways. For instance, the synthesis of 4,5-disubstituted-1,2,4-triazoles often begins with the preparation of a thiosemicarbazide (B42300) intermediate from a corresponding acyl hydrazide, followed by cyclodehydration under basic conditions to form the 3-mercapto-1,2,4-triazole. acs.org This mercapto group can then be displaced or modified to introduce further diversity.

Another key modification strategy is the formation of fused heterocyclic systems. For example, 1,2,4-triazolo[4,3-a]quinoxaline and bis-1,2,4-triazolo[4,3-a:3',4'-c]quinoxaline derivatives have been synthesized and shown to possess inhibitory effects on topoisomerase II. nih.gov Such modifications drastically alter the shape and electronic properties of the molecule, leading to new biological activities.

The following table summarizes common modifications to the bi-triazole core:

| Modification Site | Reagents and Conditions | Resulting Structure |

| N-alkylation/arylation | Alkyl/aryl halides, base | N-substituted bi-triazole |

| C-substitution (e.g., at C5) | Varies (e.g., starting from substituted hydrazides) | C-substituted bi-triazole |

| Thiolation (at C3 or C5) | Carbon disulfide, base, followed by hydrazine (B178648) | Mercapto-bi-triazole |

| Fused ring formation | Condensation with difunctional electrophiles | Fused bi-triazole systems |

Esterification and Amidation of the Acetic Acid Moiety

The carboxylic acid group of this compound is a prime target for derivatization through esterification and amidation. These reactions can modulate the compound's solubility, lipophilicity, and ability to interact with biological targets.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the properties of the resulting ester. For example, the synthesis of various ester derivatives of other secondary metabolite compounds has been shown to enhance their biological activity. medcraveonline.com The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)

Amidation: The formation of amides from the carboxylic acid moiety involves reaction with an amine. Direct amidation can be challenging and often requires a catalyst. Various methods have been developed, including the use of titanium-based catalysts like TiCp₂Cl₂ for the direct amidation of arylacetic acid derivatives with various amines. researchgate.net Amide derivatives are prevalent in many biologically active compounds and can form key hydrogen bonding interactions with target receptors. nih.gov The synthesis of N-substituted-1H-1,2,4-triazole-3-carboxamides, for instance, has led to the discovery of novel inhibitors of bacterial DksA activity. google.com

The table below outlines some ester and amide derivatives that could be synthesized from this compound:

| Derivative Type | Reactant | Potential Properties |

| Methyl Ester | Methanol | Increased lipophilicity |

| Ethyl Ester | Ethanol | Further increased lipophilicity |

| Benzyl Ester | Benzyl alcohol | Introduction of an aromatic moiety |

| Primary Amide | Ammonia | Increased polarity, hydrogen bond donor/acceptor |

| N-alkyl/aryl Amide | Primary/secondary amine | Tunable lipophilicity and steric bulk |

Substitution Pattern Influences on Functional Properties

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the bi-triazole core and the acetic acid side chain. Structure-activity relationship (SAR) studies are crucial for understanding these influences and for the rational design of more potent and selective compounds.

For instance, in a series of 4,5-diaryl-1,2,4-triazole derivatives, simple structural variations on the aryl moieties and the thioether side chain at the 3-position were found to significantly impact their antagonistic potential against the 5-lipoxygenase-activating protein (FLAP). acs.org Similarly, for a series of 1,2,4-triazole (B32235) derivatives designed as anticancer agents, the substitution pattern on the phenyl rings and the nature of the linker between the triazole and phenyl moieties were critical for their cytotoxic activity. nih.gov

Key findings from various SAR studies on triazole derivatives include:

Lipophilicity and Steric Factors: The introduction of bulky and lipophilic groups can enhance binding to hydrophobic pockets in target enzymes or receptors.

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic rings can influence the electronic distribution of the molecule, affecting its interaction with biological targets.

Hydrogen Bonding: The incorporation of hydrogen bond donors and acceptors, such as hydroxyl or amino groups, can lead to stronger and more specific interactions with the active site of a protein. nih.gov

Rational Design of Analogs for Specific Research Objectives

The rational design of this compound analogs for specific research objectives leverages our understanding of SAR and the structural biology of the target. This approach aims to create molecules with optimized properties for a particular biological function, such as inhibiting a specific enzyme or interacting with a particular receptor.

An example of rational design is the development of 1,2,4-triazole derivatives as antitubercular agents targeting the mycobacterial membrane protein MmpL3. johnshopkins.edu Based on the X-ray crystal structure of MmpL3 in complex with an inhibitor, novel analogs were designed to improve potency and pharmacokinetic properties. johnshopkins.edu This often involves computational methods like molecular docking to predict the binding modes of designed compounds within the active site of the target protein. nih.govrsc.org

The design process typically involves:

Target Identification and Validation: Identifying a biological target relevant to a specific disease.

Lead Compound Identification: Discovering an initial compound, such as this compound, that shows some activity against the target.

Structure-Based or Ligand-Based Design: Using the structure of the target or known active ligands to design new analogs with improved properties.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity.

Iterative Optimization: Using the results of the biological evaluation to refine the design and synthesize the next generation of analogs.

This iterative cycle of design, synthesis, and testing is a powerful strategy for the development of novel therapeutic agents based on the 1H-3,4'-Bi-1,2,4-triazole scaffold.

Advanced Analytical and Spectroscopic Characterization of 1h 3,4 Bi 1,2,4 Triazol 1 Ylacetic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a hypothetical "1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid" molecule, both ¹H and ¹³C NMR would be indispensable for confirming its structural integrity.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the two triazole rings and the methylene (B1212753) protons of the acetic acid group. The chemical shifts of the triazole protons would be influenced by their electronic environment and their position relative to the linkage between the rings and the substituent. For instance, in various 1,2,4-triazole (B32235) derivatives, proton signals for the triazole ring typically appear in the downfield region, often between δ 8.0 and 9.5 ppm. nih.gov The methylene (-CH₂-) protons of the acetic acid moiety would likely appear as a singlet, with a chemical shift influenced by the adjacent nitrogen atom of the triazole ring and the carboxylic acid group. The acidic proton (-COOH) would be observable as a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, distinct resonances would be observed for each carbon atom in the molecule. The carbons of the triazole rings would typically resonate in the range of δ 140-165 ppm. nih.gov The carbonyl carbon of the carboxylic acid would appear further downfield, usually above δ 170 ppm, while the methylene carbon would be found in the more shielded region of the spectrum. Techniques like COSY, HSQC, and HMBC would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the two triazole rings and the acetic acid side chain. rsc.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for 1,2,4-Triazole Moieties

| Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|

| Triazole C3 | 148 - 153 |

| Triazole C5 | 148 - 153 |

| Methylene (-CH₂-) | ~ 48 |

| Carbonyl (-COOH) | > 170 |

Note: Data is based on analogous structures and serves as a general reference. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

For "this compound," the IR spectrum would be expected to show characteristic absorption bands. A strong, broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a sharp, intense peak around 1700-1725 cm⁻¹. The C=N and N-N stretching vibrations of the triazole rings would likely be observed in the 1500-1650 cm⁻¹ and 1200-1400 cm⁻¹ regions, respectively. nih.gov C-H stretching vibrations from the triazole rings and the methylene group would appear around 2900-3100 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the triazole rings would be particularly Raman active. While C=O stretching is strong in the IR, it is often weaker in the Raman spectrum. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule.

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) |

| Triazole Ring | C=N stretch | 1500-1650 |

| Triazole Ring | N-N stretch | 1200-1400 |

| Methylene Group | C-H stretch | 2900-3000 |

Note: These are general ranges and can vary based on the specific molecular structure and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For "this compound" (predicted molecular formula: C₆H₅N₇O₂), the molecular weight is approximately 195.16 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 196.17 or the deprotonated molecule [M-H]⁻ at m/z 194.15, depending on the mode used. nih.gov

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Expected fragmentation pathways could include the loss of the carboxylic acid group (a loss of 45 Da), the cleavage of the acetic acid side chain, and the fragmentation of the bi-triazole ring system, providing definitive structural confirmation.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The analysis would confirm the planarity of the triazole rings and determine the dihedral angle between them, which is a key structural feature of bi-heterocyclic systems. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and the nitrogen atoms of the triazole rings. These interactions are crucial in dictating the crystal packing and the supramolecular architecture. In many triazole derivatives, the crystal structure is stabilized by a network of hydrogen bonds. rsc.org

Thermal Analysis Techniques in Materials Research Contexts

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of materials.

For "this compound," a TGA scan would show the temperature at which the compound begins to decompose. For many nitrogen-rich heterocyclic compounds, decomposition can be an energetic process. The TGA curve would indicate the mass loss as a function of temperature, revealing if the decomposition occurs in single or multiple steps.

A DSC scan would identify thermal transitions such as melting, crystallization, and decomposition. The melting point would appear as an endothermic peak. The heat of fusion could be calculated from the peak area. Any polymorphic phase transitions would also be visible as endothermic or exothermic events. In the context of materials research, particularly for energetic materials, the decomposition temperature and the energy released upon decomposition are critical parameters that can be evaluated using these techniques.

Conclusion and Future Research Perspectives

Summary of Current Research Avenues

Research into 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid and its analogues is currently navigating several promising avenues. The core focus remains on the synthesis of novel derivatives and the comprehensive evaluation of their biological activities. Key research areas include:

Antimicrobial Drug Discovery: A significant portion of research is dedicated to exploring the antibacterial and antifungal properties of bi-triazole compounds. nih.govnih.gov The aim is to identify lead compounds that can combat drug-resistant microbial strains. nih.gov

Anticancer Agent Development: The cytotoxic potential of 1,2,4-triazole (B32235) derivatives against various cancer cell lines is a major area of investigation. isres.orgresearchgate.net Studies often involve elucidating the mechanism of action, such as the induction of apoptosis or inhibition of specific enzymes like kinases and topoisomerases. nih.govresearchgate.net

Antioxidant Properties: The ability of triazole derivatives to scavenge free radicals is another active research direction, with potential applications in mitigating oxidative stress-related diseases. researchgate.netnih.gov

Structure-Activity Relationship (SAR) and Computational Studies: A growing number of studies are employing computational tools, including molecular docking and QSAR analysis, to understand the structural requirements for biological activity and to design more potent derivatives. researchgate.netnih.gov

Emerging Trends in Bi-Triazole Chemistry

The field of bi-triazole chemistry is witnessing several emerging trends that are shaping the future of research in this area:

Hybrid Molecule Design: A prominent trend is the hybridization of the bi-triazole scaffold with other known pharmacophores to create novel molecules with potentially synergistic or multi-target activities. nih.gov This approach aims to enhance efficacy and overcome resistance mechanisms.

Green Synthesis Approaches: There is a growing emphasis on the development of environmentally benign and efficient synthetic methodologies for triazole and bi-triazole compounds. This includes the use of greener solvents, catalysts, and energy sources like microwave and ultrasound irradiation.

Advanced Materials Science: Beyond medicinal chemistry, bi-triazole derivatives are being explored for their applications in materials science, leveraging their coordination properties and thermal stability.

Targeted Drug Delivery: The incorporation of bi-triazole moieties into more complex systems for targeted drug delivery is an area of nascent interest, aiming to improve the therapeutic index of potent anticancer agents.

Future Directions for this compound Research

Building upon the current knowledge base and emerging trends, future research on this compound should focus on several key areas to unlock its full potential:

Comprehensive Biological Profiling: A systematic and broad-spectrum biological evaluation of this compound is warranted. This should include screening against a wider panel of microbial pathogens, cancer cell lines, and viral targets.

Mechanistic Elucidation: For any identified biological activities, in-depth mechanistic studies are crucial to understand how the molecule exerts its effects at a molecular level. This will facilitate rational drug design and optimization.

Analogue Synthesis and SAR Studies: The synthesis of a library of derivatives of this compound with systematic structural modifications will be instrumental in establishing clear structure-activity relationships. This will guide the design of next-generation compounds with improved potency and selectivity.

Preclinical Development: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Exploration of Novel Applications: Beyond the well-trodden paths of antimicrobial and anticancer research, the potential of this molecule in other therapeutic areas, such as neurodegenerative diseases or inflammatory disorders, could be explored based on the known biological activities of the triazole nucleus.

Q & A

Q. What are the established synthetic routes for 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via cycloaddition or condensation reactions, often using triazole precursors and acetic acid derivatives. A key application involves its use as an intermediate in synthesizing phosphonic acid derivatives, requiring H₃PO₄, PCl₃, and chlorobenzene at 100–110°C . Reaction temperature, solvent polarity, and stoichiometric ratios of reagents (e.g., H₃PO₄ as a catalyst) are critical for yield optimization. Post-synthesis purification via recrystallization or chromatography is recommended to isolate the product from byproducts like unreacted triazole or acetic acid derivatives.

Q. How is the structural integrity of this compound validated experimentally?

Characterization typically involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the triazole ring protons (δ 7.5–8.5 ppm) and acetic acid carbonyl (δ ~170 ppm) .

- Mass spectrometry : Molecular ion peaks at m/z 127.10 (C₄H₅N₃O₂) and fragmentation patterns to verify the backbone .

- Elemental analysis : Matching experimental C/H/N/O percentages with theoretical values (e.g., C: 37.80%, H: 3.97%, N: 33.06%) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a precursor for phosphonic acid derivatives with potential bioactivity, such as (1-hydroxy-1-phosphono-2-[1,2,4]triazol-1-yl-ethyl)-phosphonic acid, which may exhibit enzyme inhibition or antiviral properties . Its triazole moiety enables hydrogen bonding and π-π stacking, making it useful in drug design for targeting proteins or nucleic acids .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized for scaled synthesis of this compound?

Employ factorial design to evaluate variables like temperature (100–120°C), solvent (chlorobenzene vs. toluene), and reagent ratios. For example, a 2³ factorial design can identify interactions between H₃PO₄ concentration, PCl₃ stoichiometry, and reaction time . Advanced statistical tools (e.g., ANOVA) help isolate significant factors affecting yield and purity. Computational modeling (e.g., DFT calculations) can predict transition states to guide experimental optimization .

Q. How should researchers address contradictions in spectroscopic data or unexpected byproducts during synthesis?

Contradictions may arise from:

- Solvent residues : Chlorobenzene (boiling point ~131°C) may persist if evaporation is incomplete, altering NMR baseline signals. Use high-vacuum drying or alternative solvents .

- Tautomerism : The triazole ring can exhibit prototropic tautomerism, leading to split peaks in NMR. Controlled pH during analysis (e.g., D₂O with NaOD) stabilizes the dominant tautomer .

- Byproduct identification : LC-MS or HRMS can detect phosphonated byproducts; column chromatography with gradient elution (hexane/ethyl acetate) improves separation .

Q. What strategies enable functionalization of this compound for targeted biological activity?

- Amino acid conjugation : React the acetic acid group with amino-protected amines (e.g., Fmoc-Gly-OH) to create peptidomimetics. EDCI/HOBt coupling in DMF at 0–5°C minimizes racemization .

- Metal coordination : The triazole nitrogen atoms can chelate metals (e.g., Cu²⁺ for antimicrobial studies). UV-Vis titration confirms complex stoichiometry .

- Phosphorylation : Introduce phosphonate groups via Arbuzov reactions to enhance solubility or mimic phosphate esters in enzyme substrates .

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

- Reaction path search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model intermediates and transition states to predict feasible pathways .

- Docking studies : Molecular docking (AutoDock Vina) screens triazole-acetic acid derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Methodological Considerations

Q. What experimental controls are essential when studying this compound’s stability under varying storage conditions?

- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent decomposition.

- Light sensitivity : Use amber glassware; UV-Vis monitoring at 254 nm detects photodegradation .

- Humidity control : Karl Fischer titration ensures solvent-free storage; silica gel desiccators maintain dryness .

Q. How can researchers reconcile discrepancies between theoretical and observed molecular weights in mass spectrometry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.